5-Chloro-2-cyclobutoxypyrimidine
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Overview
Description
5-Chloro-2-cyclobutoxypyrimidine is a useful research compound. Its molecular formula is C8H9ClN2O and its molecular weight is 184.62. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity Enhancement
5-Chloro-2,4-dihydroxypyridine (CDHP), a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), enhances the antitumor activity of fluoropyrimidines. CDHP inhibits 5-fluorouracil (5-FU) degradation, thereby enhancing its cytotoxicity in human tumor cells with high basal DPD activity. This indicates potential applications in cancer treatments, specifically for tumors with high DPD activity (Takechi, Fujioka, Matsushima, & Fukushima, 2002).
Antiviral Activity
5-Substituted 2,4-diaminopyrimidine derivatives exhibit marked inhibitory activity against retrovirus replication in cell culture. Compounds like 5-chloro-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines show potent antiretroviral activity and could be explored for the treatment of retroviral infections (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Radiotherapy Sensitization
Gimeracil, a component of the oral fluoropyrimidine derivative S-1, sensitizes cells to radiation by inhibiting homologous recombination (HR). This makes it a potential candidate for enhancing the efficacy of radiotherapy, particularly in tumors where HR-mediated DNA repair pathways are crucial (Takagi, Sakata, Someya, Tauchi, Iijima, Matsumoto, Torigoe, Takahashi, Hareyama, & Fukushima, 2010).
Inhibition of Hepatitis B Virus Replication
Certain 2',3'-dideoxy-3'-thiapyrimidine nucleosides, including compounds related to 5-chloro-2-cyclobutoxypyrimidine, have demonstrated the ability to inhibit hepatitis B virus (HBV) DNA replication. This suggests potential applications in the treatment of HBV infections (Doong, Tsai, Schinazi, Liotta, & Cheng, 1991).
Mechanism of Action
Target of Action
The primary target of 5-Chloro-2-cyclobutoxypyrimidine is cytosine, a component of RNA . The compound is generated by the myeloperoxidase-H2O2-Cl- system, which is involved in the respiratory burst of activated phagocytes .
Mode of Action
This compound interacts with its target through a Cl2-like species . This interaction results in the partial reduction of 2C5NP to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . The compound’s action is facilitated by MnpA, a NADPH
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Chloro-2-cyclobutoxypyrimidine are not well-studied. Pyrimidine derivatives are known to interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds between the nitrogen atoms in the pyrimidine ring and the amino acid residues in the enzyme or protein .
Cellular Effects
The cellular effects of this compound are currently unknown. It is known that pyrimidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. It is common for the effects of chemical compounds to vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-known. Pyrimidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-studied. Chemical compounds can interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well-understood. Chemical compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
5-chloro-2-cyclobutyloxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-6-4-10-8(11-5-6)12-7-2-1-3-7/h4-5,7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXPZTBINHGUSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.